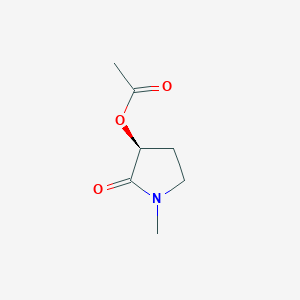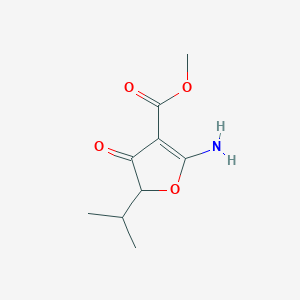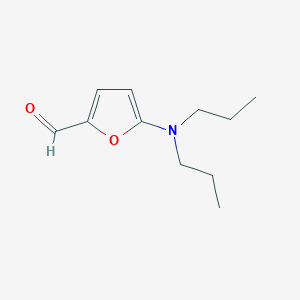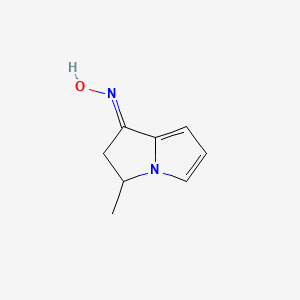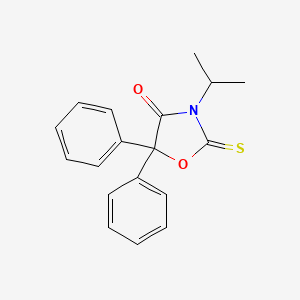
(R)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes a pyrrolidine ring and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis. These methods are designed to produce large quantities of the compound with high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.
Biology: This compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism by which ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and more.
Vergleich Mit ähnlichen Verbindungen
(S)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: This is the enantiomer of the compound and has similar but distinct properties.
1,2-Dihydroxyethane: A simpler compound with two hydroxyl groups but lacking the pyrrolidine ring.
4-Hydroxypyrrolidine: A related compound with a hydroxyl group on the pyrrolidine ring but without the ethane-1,2-diol moiety.
Uniqueness: The uniqueness of ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol lies in its specific stereochemistry and combination of functional groups. This makes it particularly valuable for applications requiring chiral purity and specific reactivity.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(1R)-1-[(2S,4S)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6-/m0/s1 |
InChI-Schlüssel |
OTLCKXPDWKVKAY-ZLUOBGJFSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1[C@H](CO)O)O |
Kanonische SMILES |
C1C(CNC1C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


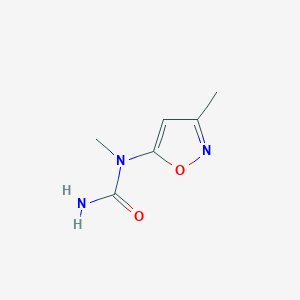
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
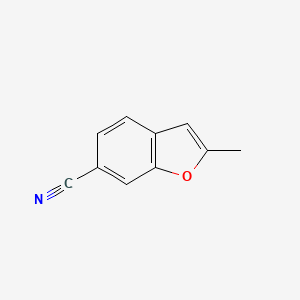
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)
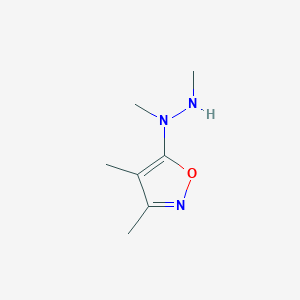
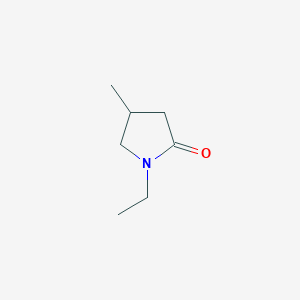

![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
